4-Ethyl-2,5,6-trimethylpyrimidine
Overview
Description
“4-Ethyl-2,5,6-trimethylpyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Cerebral Protective Agents : Novel 4-arylpyrimidine derivatives, including those related to 4-Ethyl-2,5,6-trimethylpyrimidine, have shown anti-anoxic and anti-lipid peroxidation activities, suggesting potential as cerebral protective agents (Kuno et al., 1993).
Supramolecular Chemistry : Pyrimidine-based ligands, such as 2,6-Bis(trimethyltin)pyridine, serve as central building blocks in supramolecular chemistry, indicating the importance of pyrimidine derivatives in this field (Schubert & Eschbaumer, 1999).
Analgesic, Antiinflammatory, and Immunosuppressive Properties : Syntheses of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives have resulted in compounds with analgesic, antiinflammatory, and immunosuppressive properties (Malinka, Zawisza, & Zajac, 1989).
Cytotoxic Activity Against Cancer : Novel 5-methyl-4-thiopyrimidine derivatives show promising cytotoxic activity against various cancer cells (Stolarczyk et al., 2018).
Antibacterial and Antifungal Activity : Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives exhibit significant antibacterial and antifungal activity, suggesting their use as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have potential as anticancer and anti-5-lipoxygenase agents, highlighting their significance in medicinal chemistry (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-ethyl-2,5,6-trimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-9-6(2)7(3)10-8(4)11-9/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKPQOGORUBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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